co-Codaprin

Description

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHVCAYLZYGOX-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893917 | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130320-48-8 | |

| Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130320-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin mixture with Codeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synergistic Mechanism of Action of Codeine and Aspirin

Abstract

This technical guide provides a comprehensive analysis of the synergistic mechanism of action between codeine and aspirin, a common combination analgesic. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the individual pharmacodynamics and pharmacokinetics of each compound, followed by a detailed examination of their combined effects. We will dissect the distinct yet complementary pathways through which codeine, a centrally acting opioid prodrug, and aspirin, a peripherally acting nonsteroidal anti-inflammatory drug (NSAID), achieve enhanced analgesia. Quantitative data from key clinical studies are summarized, and detailed experimental protocols for assessing analgesia are provided. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular and procedural underpinnings of this synergistic relationship.

Mechanism of Action of Codeine

Codeine is an opioid analgesic that exerts its primary effects on the central nervous system (CNS).[1] It is considered a prodrug, as it has low intrinsic analgesic activity until it is metabolized into its more potent active form, morphine.[2]

Pharmacokinetics and Metabolism

The analgesic efficacy of codeine is critically dependent on its metabolic conversion in the liver.[2] The primary metabolic pathways are:

-

O-demethylation to Morphine: Approximately 5-10% of a codeine dose is metabolized into morphine by the cytochrome P450 enzyme CYP2D6.[2][3] Morphine is a potent agonist of the µ-opioid receptor and is responsible for the majority of codeine's analgesic effects.[4][5] The affinity of morphine for the µ-opioid receptor is about 200 times greater than that of codeine.[4] Genetic variability in the CYP2D6 gene can lead to significant differences in analgesic response and adverse effects among individuals.[3]

-

N-demethylation to Norcodeine: About 10-15% of codeine is converted to norcodeine by the CYP3A4 enzyme.[4] Norcodeine has minimal analgesic activity.

-

Glucuronidation: The most extensive metabolic pathway (approximately 50-70%) involves conjugation with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.[3][4]

The active metabolite, morphine, is further metabolized into morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[4]

Pharmacodynamics

The analgesic effect of codeine is primarily mediated by its active metabolite, morphine.[5] Morphine binds to and activates µ-opioid receptors, which are G-protein coupled receptors located throughout the CNS, including the brainstem and spinal cord.[5][6] This activation leads to a cascade of intracellular events that inhibit the transmission of nociceptive (pain) signals. The key mechanisms include:

-

Inhibition of adenylyl cyclase activity.

-

Closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces neurotransmitter release (e.g., substance P).[5]

-

Opening of potassium channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.

Mechanism of Action of Aspirin

Aspirin (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[7] Its primary mechanism of action is peripheral, targeting the synthesis of inflammatory mediators.[8]

Pharmacodynamics: COX Enzyme Inhibition

Aspirin's principal mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] It achieves this by acetylating a serine residue (Ser-530 in COX-1) in the active site of the enzyme.[9][11] This covalent modification permanently deactivates the enzyme.

-

COX-1: Is a constitutively expressed enzyme involved in producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[12]

-

COX-2: Is an inducible enzyme, with its expression being upregulated by inflammatory stimuli.[12] Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[12]

By inhibiting COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins (like PGE2 and PGI2), which are responsible for sensitizing peripheral nociceptors to painful stimuli.[9][10] This reduction in prostaglandin synthesis is the primary source of its analgesic and anti-inflammatory effects.[8]

Synergistic Interaction and Enhanced Analgesia

The combination of codeine and aspirin provides a superior analgesic effect compared to either agent alone.[13] This synergy arises from the drugs' distinct and complementary mechanisms of action, which target different levels of the pain signaling pathway.[14] This is often referred to as multimodal or balanced analgesia.

-

Peripheral Action (Aspirin): Aspirin acts at the site of tissue injury to reduce the production of prostaglandins. This decreases the sensitization of peripheral nociceptors, effectively reducing the generation of pain signals that are sent to the CNS.

-

Central Action (Codeine/Morphine): Codeine's active metabolite, morphine, acts within the CNS (spinal cord and brain) to modulate the perception of pain. It inhibits the transmission of nociceptive signals that have ascended from the periphery.

By simultaneously dampening the generation of pain signals at the source and inhibiting their transmission and perception in the brain, the combination provides more effective pain relief than is achievable with a single-mechanism agent.[14] Some studies also suggest that NSAIDs may exert some analgesic effects directly within the CNS, potentially involving interactions with endogenous opioid or cannabinoid systems, which could further contribute to the synergistic effect.[6][15]

References

- 1. Carisoprodol, aspirin, and codeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. scitechnol.com [scitechnol.com]

- 6. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butalbital, aspirin, and codeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. researchgate.net [researchgate.net]

- 15. NSAIDs, Opioids, Cannabinoids and the Control of Pain by the Central Nervous System [mdpi.com]

Pharmacological Profile of Co-Codaprin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-codaprin is a compound analgesic that leverages the distinct mechanisms of two active pharmaceutical ingredients: codeine phosphate and aspirin. Codeine, a weak opioid, acts centrally after being metabolized to morphine, while aspirin, a non-steroidal anti-inflammatory drug (NSAID), acts peripherally by irreversibly inhibiting cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical overview of the pharmacological profile of this combination, including its pharmacodynamics, pharmacokinetics, key experimental evaluation protocols, and adverse effect profile. Quantitative data are summarized for clarity, and relevant biological pathways and experimental workflows are visualized.

Core Components and Pharmacodynamics

This compound combines an opioid analgesic with an NSAID to achieve a synergistic effect in pain management.[1]

-

Codeine Phosphate: A centrally acting prodrug that provides analgesia upon metabolic activation.[2]

-

Aspirin (Acetylsalicylic Acid): A peripherally acting agent with analgesic, anti-inflammatory, and antipyretic properties.[3]

Mechanism of Action

The dual-action of this compound targets pain through two distinct and complementary pathways:

Codeine Pathway: Codeine itself has a low affinity for opioid receptors.[4] Its analgesic effect is primarily mediated by its conversion to morphine in the liver.[5] This metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP2D6.[2][6] Morphine is a potent agonist of the μ-opioid receptor in the central nervous system (CNS), and its binding leads to a reduction in the perception of pain.[7][8]

Aspirin Pathway: Aspirin exerts its effects by irreversibly inactivating the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][9] It does this by acetylating a serine residue in the active site of the enzymes.[10][11] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.[9] Prostaglandins are key signaling molecules that mediate pain and inflammation, so their inhibition reduces these responses at the site of injury.

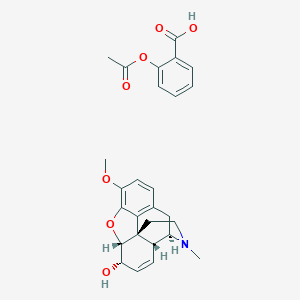

Caption: Dual mechanisms of action for the components of this compound.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of this compound are governed by the individual properties of its active ingredients.

Absorption

-

Codeine: Readily and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved approximately 1 hour after oral administration.[2]

-

Aspirin: Rapidly absorbed from the stomach and upper small intestine.[3][12] It is quickly hydrolyzed to its active metabolite, salicylic acid, in the gut wall and liver.[3]

Distribution

-

Codeine: Exhibits extensive tissue distribution, with an apparent volume of distribution of 3 to 6 L/kg.[2]

-

Aspirin (as Salicylate): Highly bound to plasma proteins (80–90%), primarily albumin, and is distributed to most body tissues.[3]

Metabolism

-

Codeine: Undergoes extensive hepatic metabolism. The key pathways are:

-

O-demethylation to morphine via CYP2D6 (accounts for 5-10% of the dose but is crucial for analgesia).[2][13]

-

N-demethylation to norcodeine via CYP3A4 (about 10% of the dose).[2][14]

-

Glucuronidation to codeine-6-glucuronide via UGT2B7 (the major pathway, 50-70%).[7] Genetic polymorphism in the CYP2D6 gene leads to significant variability in morphine formation, affecting both efficacy and safety. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.[4][6][15] Ultrarapid metabolizers are at a higher risk of morphine toxicity even at standard doses.[15]

-

-

Aspirin: Rapidly hydrolyzed to salicylic acid. Salicylate is then conjugated with glycine to form salicyluric acid or with glucuronic acid to form phenolic and acyl glucuronides.[12][16] These elimination pathways can become saturated at higher doses.[12]

Caption: Primary metabolic pathways for codeine and aspirin.

Excretion

-

Codeine: Approximately 90% of a dose is excreted by the kidneys, mostly as inactive metabolites.[2] The elimination half-life is about 3 hours.[2][5]

-

Aspirin: Salicylate and its metabolites are excreted by the kidneys.[12] The elimination half-life is dose-dependent due to the saturation of metabolic pathways; it is 2-3 hours at low doses but can exceed 20 hours in overdose situations.

Summary of Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound Components

| Parameter | Codeine | Aspirin (as Salicylate) |

|---|---|---|

| Bioavailability | ~90%[2] | 80–100%[3] |

| Time to Peak (Tmax) | ~1 hour[2] | 1–2 hours |

| Protein Binding | Low (7-25%) | 80–90%[3] |

| Volume of Distribution | 3–6 L/kg[2] | 0.15–0.2 L/kg |

| Primary Metabolism | Hepatic (CYP2D6, CYP3A4, UGT2B7)[14] | Hydrolysis, Hepatic Conjugation[3] |

| Elimination Half-life | ~3 hours[2][5] | Dose-dependent (2–3 hours at low doses)[16] |

| Excretion | Primarily Renal[2][5] | Primarily Renal[12] |

Experimental Protocols

Characterizing the pharmacological profile of a combination drug like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Drug Metabolism Assay

Objective: To identify the enzymes responsible for the metabolism of a test compound and to characterize its metabolic stability.

Detailed Methodology:

-

System Selection: Utilize human liver microsomes (HLMs) for phase I metabolism (CYP enzymes) or cryopreserved human hepatocytes for a more complete assessment including phase II enzymes (e.g., UGTs).[17][18]

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare an incubation mixture containing phosphate buffer (pH 7.4), the selected enzyme system (e.g., 0.5 mg/mL HLM protein), and the test compound (e.g., 1 µM codeine or aspirin).[17]

-

Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH for CYP-mediated reactions.[17]

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the reaction. The stop solution should contain an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to measure the disappearance of the parent drug over time and identify and quantify metabolites.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of parent drug depletion.

Caption: Standard experimental workflow for an in vitro metabolism assay.

In Vivo Analgesic Efficacy (Hot Plate Test)

Objective: To assess the analgesic properties of a compound by measuring the response latency to a thermal stimulus. This test is effective for centrally acting analgesics like opioids.[19]

Detailed Methodology:

-

Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an enclosure to keep the animal on the plate.[20]

-

Acclimation: Acclimate the animals (typically mice or rats) to the testing room and handling procedures.

-

Baseline Measurement: Place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as licking a hind paw or jumping.[19] To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is immediately removed.

-

Drug Administration: Administer the test compound (this compound), a vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., oral gavage).

-

Post-Dosing Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency again.

-

Data Analysis: The analgesic effect is quantified as an increase in the pain response latency compared to the baseline and vehicle control groups. The Maximum Possible Effect (%MPE) can be calculated for each animal at each time point.

Adverse Effects and Drug Interactions

The adverse effect profile of this compound is a composite of the known side effects of its components.

Table 2: Common Adverse Effects of this compound

| System Organ Class | Adverse Effects | Attributed Component(s) |

|---|---|---|

| Gastrointestinal | Nausea, vomiting, constipation, dyspepsia, heartburn, gastric irritation/bleeding[21] | Codeine, Aspirin |

| Central Nervous System | Drowsiness, dizziness, sedation, lightheadedness[8][14] | Codeine |

| Respiratory | Respiratory depression (especially in ultrarapid metabolizers or at high doses)[4] | Codeine |

| Hematological | Increased bleeding time due to irreversible platelet inhibition[22] | Aspirin |

| Otic | Tinnitus (often at higher doses) | Aspirin |

| Other | Risk of physical dependence with prolonged use, hypersensitivity reactions[14][22] | Codeine, Aspirin |

Significant Drug Interactions:

-

CNS Depressants: Co-administration with alcohol, benzodiazepines, or other sedatives can potentiate the sedative and respiratory depressant effects of codeine.

-

CYP2D6 Inhibitors: Drugs like bupropion, fluoxetine, and paroxetine can inhibit the conversion of codeine to morphine, thereby reducing its analgesic efficacy.[2]

-

Anticoagulants: The antiplatelet effect of aspirin can increase the risk of bleeding when used with warfarin or other anticoagulants.[22]

-

Other NSAIDs: Concomitant use increases the risk of gastrointestinal ulceration and bleeding.

References

- 1. This compound | 130320-48-8 | Benchchem [benchchem.com]

- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]

- 5. Articles [globalrx.com]

- 6. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.cpicpgx.org [files.cpicpgx.org]

- 14. Codeine - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. Hot-plate analgesia testing [bio-protocol.org]

- 21. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 22. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Analgesic Interplay of Codeine and Aspirin: A Technical Examination of Synergistic and Additive Effects

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The combination of opioid and non-opioid analgesics is a cornerstone of multimodal pain management. This technical guide delves into the pharmacological principles underpinning the co-administration of codeine, a weak opioid agonist, and aspirin, a non-steroidal anti-inflammatory drug (NSAID). By examining their individual mechanisms of action, pharmacokinetic profiles, and the available evidence for their combined analgesic efficacy, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals. While clinical data suggests a predominantly additive or modestly superior effect of the combination compared to its individual components, a definitive preclinical characterization of synergy through methods like isobolographic analysis for this specific pairing remains to be fully elucidated. This guide will explore the known signaling pathways, detail relevant experimental protocols for assessing analgesia and drug interactions, and present the current understanding of the therapeutic potential and limitations of this widely used analgesic combination.

Introduction: The Rationale for Combination Analgesia

The co-administration of analgesic agents with different mechanisms of action is a well-established strategy to enhance pain relief while potentially mitigating the dose-limiting side effects of individual drugs.[1][2] The combination of an opioid, which primarily acts on the central nervous system (CNS), with an NSAID, which exerts its effects predominantly in the periphery, is a classic example of this approach.[3] This guide focuses on the interaction between codeine and aspirin, two widely used analgesics.

Codeine, a prodrug of morphine, exerts its analgesic effects through its conversion to morphine and subsequent agonism of μ-opioid receptors in the CNS.[4][5] Aspirin, on the other hand, irreversibly inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.[4] The distinct mechanisms of these two agents provide a strong theoretical basis for at least an additive, and possibly synergistic, analgesic effect when used in combination.

Pharmacodynamic and Pharmacokinetic Profiles

Pharmacodynamics

Codeine: As a μ-opioid receptor agonist, codeine and its active metabolite, morphine, modulate the perception of pain at the spinal and supraspinal levels. Activation of these G protein-coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and transmission of nociceptive signals.[6]

Aspirin: Aspirin's primary mechanism of action is the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are involved in sensitizing peripheral nociceptors to painful stimuli.[4] By reducing prostaglandin synthesis, aspirin alleviates pain and inflammation at the site of injury.[4]

Pharmacokinetics

Understanding the pharmacokinetic profiles of codeine and aspirin is crucial for interpreting their combined effects. A summary of their key pharmacokinetic parameters is presented in Table 1.

| Parameter | Codeine | Aspirin | Reference(s) |

| Absorption | Well absorbed from the GI tract | Rapidly absorbed from the stomach and small intestine | [4] |

| Metabolism | Metabolized in the liver by CYP2D6 to morphine (active) and by CYP3A4 to norcodeine. Also undergoes glucuronidation. | Rapidly hydrolyzed to salicylic acid (active) in the gut wall, liver, and blood. | [4][8] |

| Protein Binding | Low | 80-90% (salicylate) | [9] |

| Half-life | ~3-4 hours | 15-20 minutes (aspirin); 2-3 hours (salicylate at low doses) | [4] |

| Excretion | Primarily renal | Renal | [4] |

Co-administration of codeine and aspirin does not appear to result in significant pharmacokinetic interactions, although further dedicated studies would be beneficial for a complete understanding. The metabolism of codeine is heavily reliant on the polymorphic enzyme CYP2D6, leading to variability in its analgesic efficacy among individuals.[8]

Evidence for Synergistic vs. Additive Effects

A systematic overview of clinical trials concluded that 60 mg of codeine may add to the analgesic effect of 650 mg of aspirin when administered as a single dose.[10] However, this effect was described as modest and potentially not clinically significant, as it did not increase the proportion of patients reporting moderate or excellent pain relief.[10] In head-to-head comparisons, the combination of aspirin and codeine was not found to be more effective than aspirin alone for several efficacy variables.[10] Another study evaluating various analgesic combinations found that for measures like the sum of pain intensity differences and total pain relief, there was no significant interaction between codeine and aspirin when used in combination, suggesting an additive effect.[11]

Table 2 summarizes some of the quantitative data from clinical trials assessing the efficacy of the codeine-aspirin combination.

| Study Outcome | Aspirin (650 mg) | Aspirin (650 mg) + Codeine (60 mg) | Placebo | Reference(s) |

| Total Pain Relief (TOTPAR) (%) | 14.05 (95% CI: 12.27, 15.83) | 27.25 (95% CI: 19.77, 34.74) | - | [10] |

| Number Needed to Treat (NNT) | 3.57 (95% CI: 3.08, 4.23) | 2.67 (95% CI: 1.67, 6.55) | - | [10] |

These findings suggest that while the combination is more effective than placebo, the interaction is likely additive or only modestly synergistic in a clinical setting.

Experimental Protocols for Assessing Analgesic Interactions

To definitively characterize the nature of the interaction between two analgesics, preclinical studies employing rigorous methodologies are essential. Isobolographic analysis is the gold standard for determining whether a drug combination produces synergistic, additive, or antagonistic effects.[1] This section outlines the protocols for two common animal models of nociception that are suitable for such analyses.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

-

Animals: Male or female albino mice are typically used.

-

Procedure:

-

Animals are randomly assigned to groups receiving either vehicle, codeine alone, aspirin alone, or a combination of codeine and aspirin at various fixed-dose ratios.

-

The drugs are administered, usually via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the noxious stimulus.

-

A solution of acetic acid (e.g., 0.6% v/v) is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. Dose-response curves are generated for each drug and the combination to determine the ED50 (the dose that produces 50% of the maximal effect). These ED50 values are then used for isobolographic analysis.

Hot Plate Test

This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.

-

Animals: Male or female rats or mice are commonly used.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The baseline latency for each animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded before drug administration.

-

Animals are then treated with vehicle, codeine alone, aspirin alone, or a combination of the two.

-

At various time points after drug administration, the animals are placed back on the hot plate, and the latency to the pain response is measured. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The maximum possible effect (MPE) is calculated for each animal at each time point. Dose-response curves are constructed to determine the ED50 for each treatment, which are then used for isobolographic analysis.

Signaling Pathways and Potential for Crosstalk

The potential for a synergistic interaction between codeine and aspirin at a molecular level lies in the possibility of crosstalk between their respective signaling pathways.

Codeine: Mu-Opioid Receptor Signaling

The binding of codeine's active metabolite, morphine, to the μ-opioid receptor initiates a cascade of intracellular events.

Caption: Mu-Opioid Receptor Signaling Pathway of Codeine.

Aspirin: Cyclooxygenase Inhibition Pathway

Aspirin's mechanism involves the blockade of prostaglandin synthesis.

Caption: Cyclooxygenase Inhibition Pathway of Aspirin.

Potential Crosstalk

While the primary mechanisms of action are distinct, there is evidence of interaction between opioid and prostaglandin signaling pathways. For instance, both pathways can converge on the mitogen-activated protein kinase (MAPK) cascade.[12] Opioid receptor activation can modulate neuroinflammatory responses, which are also influenced by prostaglandins.[13] It is plausible that the combined action of codeine and aspirin could lead to a more profound dampening of nociceptive signaling through both direct neuronal inhibition and reduction of inflammatory sensitization than either agent alone.

Conclusion

The combination of codeine and aspirin represents a rational approach to pain management, leveraging two distinct analgesic mechanisms. The available clinical evidence points towards an additive or modestly enhanced analgesic effect, which can be beneficial in achieving adequate pain control while potentially allowing for lower doses of each component. However, a definitive characterization of a synergistic interaction for this specific combination at the preclinical level, through rigorous methods such as isobolographic analysis, is still needed. Future research should focus on conducting such studies to provide a more complete understanding of their pharmacodynamic interplay. Furthermore, a deeper exploration of the molecular crosstalk between the μ-opioid receptor and cyclooxygenase signaling pathways could unveil novel targets for the development of more effective and safer combination analgesics. For drug development professionals, the codeine-aspirin combination serves as a valuable model for the principles of multimodal analgesia, highlighting the importance of considering both pharmacokinetic and pharmacodynamic interactions in the design of future pain therapies.

References

- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. madbarn.com [madbarn.com]

- 4. Novel Roles of Non-Coding RNAs in Opioid Signaling and Cardioprotection [mdpi.com]

- 5. Paracetamol | Resolving Issues About Efficacy and Safety of Low-Dose Codeine in Combination Analgesic Drugs: A Systematic Review | springermedicine.com [springermedicine.com]

- 6. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of codeine on CYP450 isoform activity of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Do codeine and caffeine enhance the analgesic effect of aspirin: a systematic overview - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Analgesic efficacy of an ibuprofen-codeine combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Paracetamol and Codeine Analgesic Combination on Serum Alanine Aminotransferase and Aspartate Aminotransferase Levels in Male Wistar Rats | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the History and Development of Compound Analgesics

Introduction

Compound analgesics, formulations containing two or more active ingredients with different mechanisms of action, represent a cornerstone of pain management. The rationale behind their development is rooted in the concept of multimodal analgesia, which posits that targeting multiple pain pathways can lead to synergistic or additive effects, thereby enhancing efficacy while potentially reducing the required doses of individual components and mitigating dose-related side effects. This guide provides an in-depth exploration of the history, development, and underlying scientific principles of compound analgesics for researchers, scientists, and drug development professionals.

Historical Evolution of Compound Analgesics

The use of analgesic mixtures predates modern pharmacology. One of the earliest examples is Dover's powder , developed in the 18th century, which combined opium (a source of morphine) and ipecacuanha. This formulation was used for a variety of ailments, including pain, and its efficacy, though not understood at the time, was due to the opioid content.

The late 19th and early 20th centuries saw the advent of synthetic analgesics, which led to the development of more standardized compound formulations. A pivotal moment was the introduction of the APC tablet , which contained aspirin, phenacetin, and caffeine. This combination became widely popular for its enhanced analgesic effects in treating mild to moderate pain. However, concerns over the nephrotoxicity associated with long-term use of phenacetin eventually led to its removal from many formulations.

The recognition of the risks associated with certain components spurred the development of safer and more effective combinations. This led to the replacement of phenacetin with paracetamol (acetaminophen) and the exploration of combinations involving non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and adjuvants.

Key Milestones in the Development of Compound Analgesics:

-

18th Century: Introduction of Dover's Powder (opium and ipecacuanha).

-

Late 19th Century: Synthesis of aspirin and phenacetin.

-

Early 20th Century: Formulation of the APC (aspirin, phenacetin, caffeine) tablet.

-

Mid-20th Century: Identification of phenacetin-induced nephrotoxicity, leading to its gradual replacement.

-

Late 20th Century: Widespread use of paracetamol-based combinations and the development of NSAID-opioid formulations.

-

21st Century: Focus on developing formulations with improved safety profiles and exploring novel combinations with adjuvants to target specific pain states.

Rationale and Mechanisms of Action

The primary goal of combining analgesics is to achieve a more favorable efficacy-to-safety ratio. This is often accomplished through pharmacodynamic and pharmacokinetic interactions.

Pharmacodynamic Synergy: This occurs when the combined effect of two drugs is greater than the sum of their individual effects. A common example is the combination of an opioid agonist with an NSAID. Opioids act centrally on µ-opioid receptors, while NSAIDs act peripherally by inhibiting cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.

dot

An In-depth Technical Guide to the Chemical Structure and Properties of Co-Codaprin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-codaprin is a compound analgesic formulation that combines the therapeutic properties of two active pharmaceutical ingredients: aspirin and codeine phosphate. This combination leverages distinct yet complementary mechanisms of action to provide effective relief from mild to moderate pain. Aspirin, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects primarily in the periphery, while codeine, an opioid agonist, acts centrally on the nervous system. This dual-action approach allows for synergistic analgesia, potentially offering greater pain relief than either component administered alone.[1][2] It is important to note that formulations of this compound (aspirin with codeine) may no longer be widely available in some regions.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of the constituent components of this compound. It also details relevant experimental protocols and signaling pathways to support further research and development in the field of analgesics.

Chemical Structure and Properties

This compound is a physical mixture of its two active ingredients, aspirin and codeine phosphate. The overall properties of the formulation are dictated by the individual characteristics of these components.

Aspirin (Acetylsalicylic Acid)

Aspirin, chemically known as 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[3]

Chemical Structure:

-

Molecular Formula: C₉H₈O₄[4]

-

Molecular Weight: 180.157 g/mol [4]

-

IUPAC Name: 2-(acetyloxy)benzoic acid

-

CAS Number: 50-78-2[4]

Physicochemical Properties:

Aspirin is an odorless, white, crystalline powder with a slightly bitter taste. It is sparingly soluble in water and freely soluble in alcohol.

Codeine Phosphate Hemihydrate

Codeine is a naturally occurring opioid alkaloid derived from the opium poppy. In pharmaceutical preparations, it is commonly used as a salt, such as codeine phosphate hemihydrate, to enhance its solubility and stability.

Chemical Structure:

-

Molecular Formula (Codeine Phosphate Hemihydrate): C₃₆H₅₀N₂O₁₅P₂[5][6]

-

Molecular Weight (Codeine Phosphate Hemihydrate): 812.7 g/mol [5][6]

-

IUPAC Name (Codeine): (5R,6S,9R,13S,14R)-4,5-epoxy-3-methoxy-17-methyl-7,8-didehydro-morphinan-6-ol

-

CAS Number (Codeine Phosphate Hemihydrate): 41444-62-6[5]

Physicochemical Properties:

Codeine phosphate hemihydrate appears as fine, white, needle-shaped crystals or as a white, crystalline powder. It is freely soluble in water and slightly soluble in ethanol.

Pharmacokinetics

The pharmacokinetic profile of this compound is a composite of the absorption, distribution, metabolism, and excretion of its individual components, aspirin and codeine.

Aspirin Pharmacokinetics

Aspirin is rapidly absorbed from the gastrointestinal tract, with its absorption rate influenced by factors such as gastric pH and the presence of food. It is quickly hydrolyzed to its active metabolite, salicylic acid.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~40 minutes (for a 650 mg dose) | [7] |

| Plasma Half-life (t½) | ~15 minutes (Aspirin); 2-19 hours (Salicylate, dose-dependent) | [6] |

| Bioavailability | Equivalent to a solution, with a slower rate of absorption for solid dosage forms. | [7] |

| Protein Binding | Varies with concentration | |

| Metabolism | Primarily hydrolyzed in the liver to salicyluric acid, phenolic and acyl glucuronides of salicylate, and gentisic and gentisuric acid. | [7] |

| Excretion | Primarily via the kidneys as salicylic acid and its metabolites. | [7] |

Codeine Pharmacokinetics

Codeine is well-absorbed after oral administration, with peak plasma concentrations reached in about an hour. Its analgesic effect is primarily due to its metabolic conversion to morphine.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Plasma Half-life (t½) | 3-4 hours | |

| Bioavailability | Equivalent to a solution. | [7] |

| Protein Binding | ~7-25% | |

| Metabolism | Metabolized in the liver via O- and N-demethylation by cytochrome P450 enzymes (primarily CYP2D6 to morphine and CYP3A4 to norcodeine). | |

| Excretion | Primarily via the kidneys, with about 3% to 16% excreted as unchanged codeine. |

Pharmacodynamics

The analgesic and anti-inflammatory effects of this compound are a result of the distinct pharmacodynamic actions of aspirin and codeine.

Aspirin Pharmacodynamics

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Aspirin is more selective for COX-1 than COX-2.[8]

| Pharmacodynamic Parameter | Value | Reference |

| IC₅₀ for COX-1 Inhibition | ~3.5 µM | [8] |

| IC₅₀ for COX-2 Inhibition | ~30 µM | [8] |

Codeine Pharmacodynamics

Codeine and its active metabolite, morphine, exert their analgesic effects by acting as agonists at the μ-opioid receptors in the central nervous system.[9] Codeine itself has a relatively low affinity for these receptors.[10][11]

| Pharmacodynamic Parameter | Value | Reference |

| Binding Affinity (Ki) for μ-opioid receptor | >100 nM | [10][11] |

Experimental Protocols

Determination of Aspirin and Codeine in Biological Samples

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A robust and sensitive method for the simultaneous quantification of aspirin, salicylic acid, codeine, and morphine in plasma or urine involves reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS).

Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated analogs of the analytes).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Platelet Aggregation Assay for Aspirin Activity

Methodology: Light Transmittance Aggregometry (LTA)

This assay measures the ability of aspirin to inhibit platelet aggregation induced by an agonist like arachidonic acid.

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.[12]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

-

Aggregation Measurement:

-

Place a cuvette with PRP into the aggregometer and stir at 37°C.

-

Add the agonist (e.g., arachidonic acid) to induce aggregation.

-

Monitor the change in light transmittance through the sample over time. Increased aggregation leads to higher light transmittance.

-

The extent of inhibition by aspirin is determined by comparing the aggregation response in the presence and absence of the drug.

-

Opioid Receptor Binding Assay for Codeine Activity

Methodology: Radioligand Binding Assay

This assay determines the affinity of codeine and its metabolites for opioid receptors.

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled ligand that specifically binds to μ-opioid receptors (e.g., [³H]DAMGO).

-

Add varying concentrations of the unlabeled competitor drug (codeine or its metabolites).

-

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The binding affinity (Ki) of the competitor drug is calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀).[13]

Signaling Pathways

Aspirin: Inhibition of the Cyclooxygenase Pathway

Aspirin exerts its anti-inflammatory and analgesic effects by irreversibly inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Caption: Aspirin's inhibition of the COX pathway.

Codeine: Mu-Opioid Receptor Signaling Pathway

Codeine, primarily through its active metabolite morphine, activates μ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.

Caption: Codeine's mechanism via the μ-opioid receptor pathway.

References

- 1. Do codeine and caffeine enhance the analgesic effect of aspirin: a systematic overview - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Articles [globalrx.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. Aspirin Platelet Function Test | MLabs [mlabs.umich.edu]

- 13. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Co-Codaprin on Prostaglandin Synthesis Pathways

Introduction

Co-codaprin is a compound analgesic formulation combining two active pharmaceutical ingredients: aspirin and codeine phosphate.[1][2] It is prescribed for the management of mild to moderate pain.[1] The analgesic and anti-inflammatory properties of this compound are primarily attributable to the distinct mechanisms of action of its components. Aspirin, a non-steroidal anti-inflammatory drug (NSAID), directly interferes with the biosynthesis of prostaglandins, while codeine acts centrally as an opioid agonist.[3][4] This guide provides a detailed examination of the molecular interactions between the active components of this compound and the prostaglandin synthesis pathways, with a focus on the well-established effects of aspirin.

Mechanism of Action of Active Ingredients

Aspirin (Acetylsalicylic Acid)

The primary mechanism through which aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects is the inhibition of the cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms of this enzyme, COX-1 and COX-2.[5]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the baseline production of prostaglandins that play a role in homeostatic functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[5][7]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory mediators.[5] It is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.[5][7]

Aspirin inhibits both COX-1 and COX-2, although it is weakly more selective for COX-1.[6][8] The mechanism of inhibition is unique among NSAIDs. Aspirin acts as an acetylating agent, irreversibly inactivating the COX enzymes by covalently attaching an acetyl group to a serine residue (specifically Serine 530 in the active site of the enzyme).[6][9][10] This covalent modification permanently blocks the enzyme's active site, preventing the substrate, arachidonic acid, from binding and being converted into prostaglandin precursors.[10][11] This irreversible inhibition means that the effect of aspirin lasts for the lifetime of the affected platelet (around 8-9 days), which is particularly significant for its antiplatelet effects mediated through COX-1.[9]

Furthermore, aspirin's interaction with COX-2 can modify its enzymatic activity rather than just blocking it. Aspirin-acetylated COX-2 can produce 15-epi-lipoxins (also known as aspirin-triggered lipoxins), which are specialized pro-resolving mediators with potent anti-inflammatory properties.[9]

Codeine Phosphate

Codeine is an opioid agonist that primarily acts on the central nervous system.[3] Its analgesic effects are mainly due to its conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[3][12] Morphine is a potent agonist of the μ-opioid receptor.[12]

The direct effect of codeine on the prostaglandin synthesis pathway is not its primary mechanism of action and is considered minimal compared to aspirin. One study noted that while in vitro studies showed codeine phosphate to be inactive as an inhibitor of prostaglandin synthetase, patients treated with it showed a decrease in the activity of this enzyme in rectal biopsies.[13] This suggests a potential indirect or in vivo-mediated effect, but the direct, potent inhibition of prostaglandin synthesis is characteristic of the aspirin component of this compound.

The Prostaglandin Synthesis Pathway and Aspirin's Point of Inhibition

Prostaglandins are lipid compounds derived from arachidonic acid.[14] The synthesis is a multi-step process initiated by the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. The cyclooxygenase enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2).[15][16] PGH2 serves as the precursor for the synthesis of various prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (like TXA2) by specific terminal synthases.[14][16][17] Aspirin's inhibition of COX-1 and COX-2 blocks the initial and rate-limiting step in this cascade.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H29NO7 | CID 5748307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Codeine - Wikipedia [en.wikipedia.org]

- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. karger.com [karger.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Prostaglandin synthetase activity in acute ulcerative colitis: effects of treatment with sulphasalazine, codeine phosphate and prednisolone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin - Wikipedia [en.wikipedia.org]

- 15. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of CYP2D6 in Codeine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the critical influence of cytochrome P450 2D6 on the metabolic activation of codeine to morphine, detailing the pharmacogenetic variations, clinical consequences, and key experimental methodologies.

Executive Summary

Codeine, a widely prescribed opioid analgesic, is a prodrug that requires metabolic conversion to its active form, morphine, to exert its therapeutic effect.[1][2] This bioactivation is primarily catalyzed by the hepatic enzyme cytochrome P450 2D6 (CYP2D6).[2][3] The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[4] This genetic diversity results in distinct metabolic phenotypes: poor, intermediate, normal, and ultrarapid metabolizers.[5] An individual's CYP2D6 phenotype is a critical determinant of their response to codeine, influencing both efficacy and the risk of adverse drug reactions.[6][7] Ultrarapid metabolizers are at an increased risk of morphine toxicity due to accelerated conversion of codeine, while poor metabolizers may experience little to no pain relief.[1][3] This guide provides a comprehensive technical overview of the role of CYP2D6 in codeine metabolism, including the underlying genetic factors, pharmacokinetic variations, and detailed experimental protocols for phenotype and genotype assessment.

The Metabolic Pathway of Codeine

Codeine is metabolized in the liver through several pathways, but its analgesic properties are largely dependent on O-demethylation to morphine, a reaction almost exclusively catalyzed by CYP2D6.[2][3] This pathway, however, only accounts for approximately 5-15% of the administered codeine dose in individuals with normal enzyme function.[2][3] The majority of codeine is metabolized into inactive compounds, with about 50-70% being converted to codeine-6-glucuronide by the enzyme UGT2B7, and around 10-15% being N-demethylated to norcodeine by CYP3A4.[2] Morphine itself is further metabolized, primarily through glucuronidation, to morphine-3-glucuronide and morphine-6-glucuronide.[3]

Below is a diagram illustrating the primary metabolic pathways of codeine.

CYP2D6 Genetic Polymorphisms and Phenotype Classification

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[4] These alleles can be categorized based on their functional impact on enzyme activity: normal function, decreased function, and no function.[8] An individual's combination of alleles (diplotype) determines their predicted metabolic phenotype.[5] The Clinical Pharmacogenetics Implementation Consortium (CPIC) has developed a standardized system for translating genotypes into phenotypes using an activity score.[4][9] Each allele is assigned a value (e.g., normal function = 1, decreased function = 0.5, no function = 0), and the sum of the values for the two alleles constitutes the activity score.[4][10]

The following diagram illustrates the classification of CYP2D6 metabolizer phenotypes based on the activity score.

Quantitative Data on CYP2D6 Polymorphisms and Codeine Metabolism

The prevalence of CYP2D6 alleles and the resulting metabolizer phenotypes vary significantly across different ethnic populations.[8] These genetic differences have a direct and quantifiable impact on the pharmacokinetics of codeine and its metabolites.

Frequency of CYP2D6 Alleles and Phenotypes in Different Ethnic Groups

The following table summarizes the approximate frequencies of key CYP2D6 alleles and predicted phenotypes in major ethnic populations.

| Allele/Phenotype | Caucasian | Asian | African/African American |

| Allele Frequencies | |||

| Normal Function (1, *2) | ~71% | ~50% | ~50% |

| Decreased Function (10) | Low | ~41% | Low |

| Decreased Function (17) | Low | Low | ~35% |

| No Function (4) | ~26% | Low | Low |

| Phenotype Frequencies | |||

| Poor Metabolizer (PM) | 5-10% | ~1% | 2-7% |

| Intermediate Metabolizer | ~10% | 25-30% | 10-15% |

| Normal Metabolizer | 65-80% | 50-70% | 70-80% |

| Ultrarapid Metabolizer | 1-10% | 0.5-1% | ~3% |

Data compiled from multiple sources.[8][11][12]

Pharmacokinetics of Codeine and Morphine by CYP2D6 Phenotype

The CYP2D6 phenotype has a profound effect on the systemic exposure to morphine following codeine administration. The table below presents pharmacokinetic parameters for morphine in individuals with different CYP2D6 metabolizer statuses after a single dose of codeine.

| CYP2D6 Phenotype | Morphine AUC (Area Under the Curve) | Key Findings |

| Ultrarapid Metabolizer | Significantly increased compared to Normal Metabolizers.[13] | UMs exhibit approximately 50% higher plasma concentrations of morphine and its glucuronides compared to EMs.[13] This can lead to a higher risk of toxicity, even with standard doses of codeine.[3] |

| Normal Metabolizer | Baseline for comparison. | Experience the expected analgesic effect with a standard therapeutic dose of codeine. |

| Intermediate Metabolizer | Reduced compared to Normal Metabolizers. | May experience diminished analgesic effects from codeine. |

| Poor Metabolizer | Markedly reduced or undetectable levels of morphine.[14] | PMs are unable to efficiently convert codeine to morphine, leading to a lack of analgesic response.[3] Pharmacokinetic studies have shown a 96% lower mean serum morphine area under the curve (AUC) in PMs receiving codeine.[14] |

AUC values are qualitative comparisons based on findings from cited studies.

Metabolic Ratios

The ratio of morphine to codeine in plasma or urine can serve as an indicator of CYP2D6 activity. Studies have shown that ultrarapid metabolizers have significantly different plasma morphine/codeine ratios compared to extensive (normal) metabolizers.[15] However, even in UMs, the morphine/codeine ratio in plasma and urine generally remains below 1 within the first 12 hours after a therapeutic dose of codeine.[15]

Experimental Protocols

Assessing an individual's CYP2D6 status involves two primary approaches: genotyping to determine the genetic makeup and phenotyping to measure the actual enzyme activity.

CYP2D6 Genotyping

Genotyping identifies the specific CYP2D6 alleles an individual carries. Common methods include Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and TaqMan® assays.

a) PCR-RFLP for Allele Detection

-

DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).[16]

-

Long-Range PCR (XL-PCR): A long fragment of the CYP2D6 gene is amplified using specific primers to isolate it from the highly homologous pseudogene CYP2D7.[17][18] This step is also crucial for detecting gene deletions (CYP2D6*5) and duplications.[17]

-

Allele-Specific PCR: The XL-PCR product serves as a template for subsequent PCR reactions using primers specific for different single nucleotide polymorphisms (SNPs) that define various CYP2D6 alleles.[17]

-

Restriction Enzyme Digestion: The resulting PCR products are incubated with specific restriction enzymes that recognize and cut the DNA at sites created or abolished by the SNPs.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern reveals the presence or absence of the specific allele.[17]

b) TaqMan® Genotyping Assay

-

DNA Preparation: High-quality genomic DNA is isolated and quantified.

-

Assay Preparation: A reaction mix is prepared containing TaqMan® Universal PCR Master Mix, the specific TaqMan® Drug Metabolism Genotyping Assay for the target SNP, and the genomic DNA sample.[19] TaqMan® assays consist of allele-specific probes labeled with different fluorescent dyes.[20]

-

Real-Time PCR: The reaction is run on a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step followed by multiple cycles of denaturation and annealing/extension.[21]

-

Allelic Discrimination: During the PCR, the probes bind to their target sequences, and the 5' nuclease activity of the polymerase cleaves the probe, releasing the fluorescent dye. The instrument detects the fluorescence, and the software plots the results on an allelic discrimination plot to determine the genotype.[20]

The following diagram provides a generalized workflow for CYP2D6 genotyping.

CYP2D6 Phenotyping

Phenotyping provides a direct measure of CYP2D6 enzyme activity by administering a probe drug that is primarily metabolized by CYP2D6. Dextromethorphan is a commonly used probe drug.[22][23]

Dextromethorphan Phenotyping Protocol

-

Subject Preparation: Subjects should abstain from any medications known to inhibit or induce CYP2D6 for a specified period before the test.

-

Probe Drug Administration: A single oral dose of dextromethorphan (e.g., 40 mg) is administered to the subject.[22][24]

-

Urine Collection: Urine is collected over a specified period, typically 8 to 10 hours, following drug administration.[22][24]

-

Sample Analysis: The concentrations of dextromethorphan and its O-demethylated metabolite, dextrorphan, in the urine are quantified using High-Performance Liquid Chromatography (HPLC).[22][24]

-

Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the urinary concentration of dextromethorphan divided by the urinary concentration of dextrorphan.[22][24]

-

Phenotype Assignment: Individuals are classified as poor metabolizers or extensive metabolizers based on a predetermined cut-off value for the metabolic ratio. For dextromethorphan, an MR greater than 0.3 is typically indicative of a poor metabolizer phenotype.[22][24]

Clinical Implications and Recommendations

The significant impact of CYP2D6 polymorphism on codeine metabolism has led to the development of clinical guidelines to optimize therapy and minimize risks. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides the following recommendations based on CYP2D6 phenotype:

-

Ultrarapid Metabolizers (UMs): Codeine use should be avoided due to the high risk of morphine toxicity. Alternative analgesics not metabolized by CYP2D6 are recommended.[6][7]

-

Normal Metabolizers (NMs): Standard dosing of codeine is appropriate.[1]

-

Intermediate Metabolizers (IMs): Standard dosing may be used, but patients should be monitored for a potentially reduced analgesic effect.[1]

-

Poor Metabolizers (PMs): Codeine should be avoided due to a lack of efficacy. Alternative analgesics are recommended.[6][7]

Conclusion

The metabolism of codeine to morphine is critically dependent on the activity of the CYP2D6 enzyme. The extensive genetic polymorphism of the CYP2D6 gene results in a wide spectrum of metabolic capacities, which directly influences the clinical outcomes of codeine therapy. For researchers and drug development professionals, a thorough understanding of an individual's CYP2D6 genotype and phenotype is paramount for predicting drug response, optimizing dosing strategies, and ensuring patient safety. The experimental protocols outlined in this guide provide a framework for the accurate assessment of CYP2D6 status, which is an essential component of personalized medicine in the context of codeine and other CYP2D6-metabolized drugs.

References

- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. ashp.org [ashp.org]

- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. files.cpicpgx.org [files.cpicpgx.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CPIC® Guideline for Opioids and CYP2D6, OPRM1, and COMT – CPIC [cpicpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CYP2D6 - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. CYP2D6 Genotyping [bio-protocol.org]

- 17. tandfonline.com [tandfonline.com]

- 18. CYP2D6 genotype analysis [bio-protocol.org]

- 19. Establishment of CYP2D6 Reference Samples by Multiple Validated Genotyping Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 22. ClinPGx [clinpgx.org]

- 23. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In-Vitro Dissolution Studies of Co-Codaprin Tablets

Introduction

Co-codaprin is a compound analgesic formulation combining codeine phosphate, an opioid analgesic, with aspirin, a non-steroidal anti-inflammatory drug (NSAID).[1] The therapeutic efficacy of solid oral dosage forms like this compound is critically dependent on the dissolution of the active pharmaceutical ingredients (APIs) in the gastrointestinal tract, which is a prerequisite for their absorption into systemic circulation.[2] In-vitro dissolution testing is a fundamental quality control tool used to ensure batch-to-batch consistency, guide formulation development, and predict in-vivo performance.[3][4][5] This technical guide provides a comprehensive overview of the methodologies, data interpretation, and key influencing factors in the in-vitro dissolution studies of this compound tablets, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A standardized and robust experimental protocol is essential for obtaining reliable and reproducible dissolution data. The following sections detail the methodologies derived from established pharmacopoeial monographs and scientific literature.

Dissolution Apparatus and Test Conditions

The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) specify standard conditions for the dissolution testing of aspirin and codeine phosphate tablets. The USP Apparatus 2 (Paddle Apparatus) is commonly employed for these solid dosage forms.[6][7][8]

Methodology:

-

Apparatus Setup: Assemble the USP Apparatus 2 (Paddle Apparatus) with 900 mL vessels.[6]

-

Medium Preparation and Degassing: Prepare the specified dissolution medium (see Table 1). Before use, degas the medium to prevent the formation of bubbles on the tablet surface, which can interfere with the dissolution process.

-

Temperature Equilibration: Equilibrate the dissolution medium to a constant temperature of 37 ± 0.5°C.[9]

-

System Suitability: Perform a system suitability test using calibrator tablets (e.g., USP Prednisone Tablets) to ensure the proper functioning of the apparatus.[4][10]

-

Tablet Introduction: Place one this compound tablet in each vessel, ensuring the tablets settle at the bottom center.

-

Initiation of Test: Start the paddle rotation at the specified speed (see Table 1) and begin timing immediately.[6][7]

-

Sample Collection: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[5] Samples should be withdrawn from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

-

Sample Filtration: Immediately filter the collected samples through an appropriate filter (e.g., 0.45 µm nylon) to prevent undissolved particles from interfering with the analysis.

-

Medium Replacement: If required, replace the volume of the withdrawn aliquot with an equal volume of fresh, pre-warmed dissolution medium.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the simultaneous quantification of aspirin and codeine in dissolution samples due to its high specificity and sensitivity.[3][11]

Instrumentation and Conditions:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[9][12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile, methanol). The exact composition may be optimized to achieve adequate separation of aspirin, codeine, and potential degradation products like salicylic acid.[9][11][13]

-

Detection Wavelength: UV detection is set at a wavelength suitable for both compounds, often around 230-280 nm.[12][13][14]

-

Injection Volume: Typically 5-20 µL.[12]

Procedure:

-

Standard Preparation: Prepare stock solutions of USP Reference Standards for Aspirin and Codeine Phosphate in the dissolution medium. Create a series of working standard solutions at different concentrations to establish a calibration curve.

-

Sample Analysis: Inject the filtered dissolution samples and standard solutions into the HPLC system.

-

Quantification: Calculate the concentration of dissolved aspirin and codeine phosphate in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.

Data Presentation

Quantitative data from dissolution studies should be presented in a clear, structured format to facilitate comparison and interpretation.

Table 1: Standard Pharmacopoeial Dissolution Parameters for Aspirin and Codeine Tablets

This table summarizes the dissolution test conditions as specified by the United States Pharmacopeia (USP) and British Pharmacopoeia (BP).

| Parameter | USP[6] | BP[7] |

| Apparatus | Apparatus 2 (Paddle) | Apparatus 2 (Paddle) |

| Dissolution Medium | 0.05 M Acetate Buffer | Acetate Buffer |

| Medium pH | 4.50 ± 0.05 | 4.5 |

| Volume | 900 mL | 500 mL |

| Rotation Speed | 75 rpm | 50 rpm |

| Temperature | 37 ± 0.5°C | 37 ± 0.5°C |

| Time Point | 30 minutes | Not specified in abstract |

| Acceptance Criteria | NLT 80% (Q) of labeled amount of aspirin and codeine phosphate dissolved. | Complies with standard dissolution test for tablets. |

NLT: Not Less Than

Table 2: Representative Dissolution Profile of Aspirin at Different pH Values

Aspirin's dissolution is highly pH-dependent.[15] The following table presents illustrative data, adapted from studies on micronized aspirin tablets, to show the effect of pH on the dissolution rate.[15] This is crucial for understanding the release of one of the key components of this compound.

| Time (minutes) | % Drug Dissolved (pH 1.2) | % Drug Dissolved (pH 4.5) | % Drug Dissolved (pH 6.8) |

| 1 | ~20% | ~45% | ~55% |

| 3 | ~40% | ~70% | ~80% |

| 6 | ~65% | ~85% | ~90% |

| 15 | >85% | >95% | >95% |

| 30 | >90% | >98% | >98% |

Data is representative and synthesized from published profiles to illustrate pH-dependent trends.[15]

Visualizations: Workflows and Pathways

Diagrams are used to visually represent complex processes and relationships, enhancing comprehension.

Conclusion

The in-vitro dissolution study of this compound tablets is a multi-faceted process that requires strict adherence to validated protocols. Key parameters, including the choice of dissolution apparatus, medium composition, and analytical methodology, must be carefully controlled to ensure data accuracy and reproducibility. As demonstrated, the dissolution of aspirin is particularly sensitive to the pH of the medium, a critical factor to consider during formulation development and quality control testing. The methodologies and data presented in this guide provide a robust framework for professionals in the pharmaceutical industry to effectively design, execute, and interpret dissolution studies for this compound and similar combination analgesic products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An In Vitro Dissolution Method for Testing Extended-Release Tablets Under Mechanical Compression and Sample Friction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. fda.gov [fda.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. This compound Tablets [drugfuture.com]

- 8. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. usp.org [usp.org]

- 11. Simultaneous quantitation of acetaminophen, aspirin, caffeine, codeine phosphate, phenacetin, and salicylamide by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Simultaneous Spectrophotometric Determination of Aspirin and Codeine | Semantic Scholar [semanticscholar.org]

- 15. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Safety and Toxicology of Co-Codaprin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preclinical safety and toxicology profile of co-codaprin, a widely used combination analgesic. This compound consists of two active pharmaceutical ingredients: codeine phosphate, a mild opioid analgesic, and aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The preclinical assessment of such combination products relies heavily on the toxicological profiles of its individual components, as well as potential synergistic or additive effects. This guide synthesizes available nonclinical data to present a comprehensive overview for the scientific community.

Executive Summary